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Executive Summary
Nemiralisib succinate (formerly GSK2269557) is a potent and highly selective inhibitor of the

phosphoinositide 3-kinase delta (PI3Kδ) enzyme. Developed by GlaxoSmithKline, it was

investigated as a potential inhaled anti-inflammatory therapy for respiratory diseases, primarily

Chronic Obstructive Pulmonary Disease (COPD) and asthma, as well as for the rare

immunodeficiency, Activated PI3K Delta Syndrome (APDS). The rationale for its development

was based on the critical role of PI3Kδ in the activation and recruitment of leukocytes, which

are key drivers of inflammation in these conditions.

This technical guide provides a comprehensive overview of the discovery and development

history of nemiralisib succinate. It details the mechanism of action, preclinical pharmacology,

and clinical trial outcomes. Quantitative data from key studies are presented in structured

tables for clarity, and detailed experimental protocols for pivotal preclinical and clinical studies

are outlined. Signaling pathways and experimental workflows are visualized through diagrams

to facilitate a deeper understanding of the compound's biological context and evaluation

process. While showing some early promise in preclinical and early-phase studies, nemiralisib

ultimately did not demonstrate sufficient efficacy in later-stage clinical trials for COPD and

APDS, leading to the discontinuation of its development for these indications. This document

serves as a detailed scientific record of its journey.
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Introduction: The Rationale for PI3Kδ Inhibition in
Inflammatory Diseases
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in

intracellular signaling pathways, regulating cell proliferation, survival, and migration. The class I

PI3Ks are further divided into isoforms α, β, γ, and δ. While PI3Kα and β are ubiquitously

expressed, the expression of PI3Kγ and δ is predominantly restricted to leukocytes (immune

cells).

The PI3Kδ isoform is critically involved in the function of various immune cells, including B

cells, T cells, neutrophils, and mast cells. Its activation is a key step in the signaling cascade

following the engagement of various cell surface receptors, such as B-cell receptors, T-cell

receptors, and cytokine receptors. This activation leads to the production of

phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that recruits and

activates downstream effectors like Akt, leading to cellular responses such as proliferation,

differentiation, and cytokine release.

In inflammatory airway diseases like COPD and asthma, the chronic influx and activation of

leukocytes in the lungs are central to the pathophysiology. Upregulation of the PI3Kδ pathway

has been observed in neutrophils from COPD patients.[1] This provided a strong rationale for

the development of selective PI3Kδ inhibitors as a targeted anti-inflammatory therapy. The

hypothesis was that by selectively inhibiting PI3Kδ, it would be possible to dampen the

inflammatory response in the airways with a lower risk of the side effects associated with

broader immunosuppression.

Discovery and Preclinical Development of
Nemiralisib (GSK2269557)
Nemiralisib, also known as GSK2269557, was developed by GlaxoSmithKline as a potent and

highly selective inhibitor of PI3Kδ.[2] It was designed for inhaled delivery to target the lungs

directly, thereby maximizing local efficacy and minimizing systemic exposure.

Mechanism of Action
Nemiralisib is an ATP-competitive inhibitor of the PI3Kδ enzyme. By binding to the ATP-binding

pocket of the p110δ catalytic subunit, it prevents the phosphorylation of phosphatidylinositol
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(4,5)-bisphosphate (PIP2) to PIP3. This blockade of PIP3 production inhibits the downstream

signaling cascade, including the activation of Akt, thereby suppressing the activation,

proliferation, and inflammatory functions of various leukocyte populations.
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In Vitro Pharmacology
Nemiralisib demonstrated high potency and selectivity for PI3Kδ in various in vitro assays.

Parameter Value Assay Type

pKi (PI3Kδ) 9.9 Cell-free assay

pIC50 (PI3Kα) 5.3 Cell-free assay

pIC50 (PI3Kβ) 5.8 Cell-free assay

pIC50 (PI3Kγ) 5.2 Cell-free assay

Selectivity >1000-fold vs PI3Kα, β, γ Cell-free assay

pIC50 (IFNγ release) 9.7 PBMC assay

Table 1: In Vitro Potency and Selectivity of Nemiralisib

PI3K Enzyme Assays (Cell-free): The inhibitory activity of nemiralisib against the different

PI3K isoforms was likely determined using a biochemical assay, such as a time-resolved

fluorescence resonance energy transfer (TR-FRET) or a radiometric assay. These assays

typically involve incubating the recombinant PI3K enzyme with its substrate (PIP2) and ATP

in the presence of varying concentrations of the inhibitor. The amount of product (PIP3)

formed is then quantified to determine the IC50 value.

Peripheral Blood Mononuclear Cell (PBMC) Assay: To assess the functional activity of

nemiralisib in a cellular context, human PBMCs were likely stimulated with a mitogen (e.g.,

phytohaemagglutinin) or a specific antigen in the presence of the compound. The

supernatant would then be collected, and the concentration of cytokines, such as interferon-

gamma (IFNγ), would be measured using an enzyme-linked immunosorbent assay (ELISA).

The pIC50 value represents the concentration of nemiralisib required to inhibit 50% of the

IFNγ release.

In Vivo Pharmacology
The efficacy of nemiralisib was evaluated in a disease-relevant animal model of allergic airway

inflammation.
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Model Species Key Findings

Ovalbumin (OVA)-induced

acute allergic airway

inflammation

Brown Norway Rat

- ED50 of 67 µg/kg for

protection against eosinophil

recruitment. - Dose-dependent

reduction in the recruitment of

all leukocyte subpopulations. -

Dose-dependent reduction of

IL-13 in the lungs.

Table 2: In Vivo Efficacy of Nemiralisib in a Preclinical Model

The Brown Norway rat is a commonly used model for allergic asthma due to its robust Th2-

mediated immune response to allergens. A typical experimental workflow is as follows:
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Sensitization: Rats are sensitized to ovalbumin (OVA), typically through intraperitoneal

injections of OVA mixed with an adjuvant like aluminum hydroxide (alum) on multiple days

(e.g., day 0 and day 7).

Challenge: After a period to allow for the development of an immune response (e.g., on day

21), the rats are challenged with an aerosolized solution of OVA to induce an allergic

inflammatory response in the lungs.
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Treatment: Nemiralisib or a vehicle control is administered, usually via inhalation, at a

specified time before the OVA challenge.

Endpoint Analysis: At a predetermined time after the challenge (e.g., 24 or 48 hours), the rats

are euthanized. Bronchoalveolar lavage (BAL) is performed to collect fluid and cells from the

lungs. The BAL fluid is then analyzed for the number and type of inflammatory cells (e.g.,

eosinophils, neutrophils) and the levels of inflammatory mediators (e.g., cytokines like IL-13).

Clinical Development
Nemiralisib progressed into clinical trials for several indications, including COPD, asthma, and

APDS.

Pharmacokinetics in Humans
Studies in healthy volunteers and patients showed that inhaled nemiralisib is rapidly absorbed

into the plasma.

Parameter Value Population

Time to Maximum Plasma

Concentration (Tmax)
~2 hours COPD Patients

Plasma Accumulation (Day 7

vs Day 1)
~2-3 fold COPD Patients

Terminal Elimination Half-life

(T1/2)
~40 hours Healthy Japanese Subjects

Table 3: Pharmacokinetic Parameters of Nemiralisib in Humans[3][4]

Clinical Trials in Chronic Obstructive Pulmonary
Disease (COPD)
Several clinical trials evaluated the safety and efficacy of nemiralisib in patients with COPD.

This study assessed the safety, pharmacokinetics, and dose-response of inhaled nemiralisib in

patients with moderate-to-severe stable COPD.
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Key Findings:

Nemiralisib was generally well-tolerated. The most common adverse events were cough

and headache.[3]

At a dose of 1000 µg, nemiralisib led to a reduction in sputum levels of the inflammatory

cytokines IL-8 and IL-6 by 32% and 29%, respectively, compared to placebo.[3]

This large, randomized, double-blind, placebo-controlled study aimed to find the optimal dose

of nemiralisib for patients experiencing a moderate to severe acute exacerbation of COPD.

Dose Group

Change from Baseline in

Post-Bronchodilator FEV1 at

Week 12 (Liters)

Annualized Rate of

Moderate/Severe Re-

exacerbations

Placebo - 0.31

Nemiralisib 12.5 µg No significant difference 0.20

Nemiralisib 50 µg No significant difference 0.36

Nemiralisib 100 µg No significant difference 0.28

Nemiralisib 250 µg No significant difference 0.28

Nemiralisib 500 µg No significant difference 0.31

Nemiralisib 750 µg
-0.004 (95% CrI: -0.051 to

0.042)
0.33

Table 4: Efficacy Results from the Phase IIb Study in Acute COPD Exacerbations

(NCT03345407)[1][5]

Primary Endpoint: The study did not meet its primary endpoint of change from baseline in

post-bronchodilator FEV1 at week 12. There was no significant difference between any of

the nemiralisib dose groups and placebo.[5]

Secondary Endpoints: There were also no significant differences in the rate of re-

exacerbations or other secondary endpoints.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://amsbiopharma.com/preclinical-research-drug-development/
https://amsbiopharma.com/preclinical-research-drug-development/
https://pubmed.ncbi.nlm.nih.gov/21852687/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11772131/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11772131/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11772131/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety: The most common adverse event was post-inhalation cough, which appeared to be

dose-related.[5]

Study Design: A Phase IIb, randomized, double-blind, placebo-controlled, parallel-group,

dose-finding study.

Participants: Approximately 1,250 patients with a diagnosis of an acute moderate or severe

exacerbation of COPD.

Intervention: Patients were randomized to receive once-daily inhaled nemiralisib (at various

doses) or placebo for 12 weeks, in addition to standard of care.

Primary Outcome: Change from baseline in post-bronchodilator forced expiratory volume in

1 second (FEV1) at week 12.

Key Secondary Outcomes: Rate of subsequent moderate or severe COPD exacerbations.

Clinical Trial in Activated PI3K Delta Syndrome (APDS)
Nemiralisib was also investigated in an open-label trial for the treatment of APDS, a rare

primary immunodeficiency caused by gain-of-function mutations in the gene encoding the

p110δ catalytic subunit of PI3K.

This study evaluated the safety, systemic exposure, and biomarker profiles of inhaled

nemiralisib in a small number of patients with APDS.

Key Findings:

Nemiralisib had an acceptable safety and tolerability profile, with cough being the most

common adverse event.

There was no convincing evidence of target engagement in the lungs, as measured by

changes in PIP3 levels in induced sputum.

No meaningful changes in downstream inflammatory markers in the lungs or blood were

observed.
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The study concluded that the data did not support the hypothesis that inhaled nemiralisib

would be beneficial for patients with APDS.

Summary of Development History and
Discontinuation
The development of nemiralisib succinate followed a logical trajectory, beginning with a

strong biological rationale for targeting PI3Kδ in inflammatory respiratory diseases. The

compound demonstrated promising potency and selectivity in preclinical studies, with efficacy

in a relevant animal model of allergic airway inflammation. Early clinical studies in stable COPD

patients also showed evidence of target engagement through the reduction of inflammatory

cytokines in the sputum.

However, the subsequent large-scale Phase IIb clinical trial in patients with acute

exacerbations of COPD (NCT03345407) failed to demonstrate any clinical benefit in terms of

lung function or reduction in re-exacerbations.[5] Similarly, the trial in patients with APDS

(NCT02593539) did not show evidence of target engagement or downstream pharmacological

effects in the lungs.

Based on these disappointing efficacy results, GlaxoSmithKline discontinued the development

of nemiralisib for COPD and APDS. The last update for the NCT03345407 trial was in July

2021.

Conclusion
Nemiralisib succinate is a well-characterized, potent, and selective PI3Kδ inhibitor that

underwent a comprehensive preclinical and clinical development program. While the scientific

rationale for its development was sound, and the compound displayed favorable characteristics

in early studies, it ultimately failed to translate this into meaningful clinical efficacy in late-stage

trials for COPD and APDS. The story of nemiralisib's development highlights the challenges of

translating promising preclinical findings into clinically effective therapies, particularly in

complex and heterogeneous diseases like COPD. The detailed data and methodologies

presented in this guide provide a valuable case study for researchers and professionals in the

field of drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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